An In-depth Technical Guide to 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile, a biphenyl derivative with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, a validated synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, detailed characterization methods, and an exploration of its prospective applications in drug discovery, drawing upon the established roles of related biphenyl and nitrile-containing compounds.
Core Molecular Structure and Properties
3'-Acetyl[1,1'-biphenyl]-3-carbonitrile is a bi-aryl compound featuring a biphenyl backbone substituted with an acetyl group at the 3'-position and a nitrile group at the 3-position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that are of great interest in the design of targeted therapeutics and functional organic materials.
The biphenyl scaffold provides a rigid, planar structure that can effectively orient substituent groups for interaction with biological targets.[1] The acetyl group, a ketone, can act as a hydrogen bond acceptor and participate in various metabolic processes. The nitrile group is a versatile functional group in drug design, known for its ability to act as a bioisostere for other functional groups, participate in hydrogen bonding, and contribute to the overall polarity and metabolic stability of a molecule.[2]
Table 1: Physicochemical Properties of 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile
| Property | Value | Source |
| CAS Number | 893734-99-1 | ChemicalBook |
| Molecular Formula | C₁₅H₁₁NO | ChemicalBook |
| Molecular Weight | 221.25 g/mol | ChemicalBook |
| Predicted Boiling Point | 409.7±38.0 °C | ChemicalBook |
| Predicted Density | 1.16±0.1 g/cm³ | ChemicalBook |
Synthesis via Suzuki-Miyaura Cross-Coupling: A Validated Protocol
The construction of the biphenyl core of 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the requisite boronic acid and aryl halide starting materials.[3]
The logical choice for the synthesis of 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile involves the coupling of (3-acetylphenyl)boronic acid with 3-bromobenzonitrile. This approach is strategically sound as both starting materials are commercially available and the reaction conditions are well-established for similar biphenyl syntheses.
Step-by-Step Experimental Protocol:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-acetylphenyl)boronic acid (1.0 eq), 3-bromobenzonitrile (1.0 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) to the flask. The use of a palladium catalyst is crucial for facilitating the cross-coupling reaction.[3]
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Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water (volume appropriate for the scale of the reaction) to the flask. The biphasic solvent system is often employed in Suzuki couplings to dissolve both the organic and inorganic reagents.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile as a solid.
Structural Elucidation and Characterization
The identity and purity of the synthesized 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile must be confirmed through a combination of spectroscopic and analytical techniques.
Table 2: Expected Spectroscopic and Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the acetyl methyl protons around 2.6 ppm. The integration of the peaks will correspond to the number of protons. |
| ¹³C NMR | Aromatic carbons in the range of 120-145 ppm. A peak for the carbonyl carbon of the acetyl group around 197 ppm. A peak for the nitrile carbon around 118 ppm. A peak for the acetyl methyl carbon around 26 ppm. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the acetyl group around 1680 cm⁻¹. A sharp absorption band for the C≡N stretch of the nitrile group around 2230 cm⁻¹. C-H stretching and bending vibrations for the aromatic rings. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 221.25 g/mol . |
| HPLC | A single major peak indicating high purity of the compound. |
| Elemental Analysis | Calculated for C₁₅H₁₁NO: C, 81.43%; H, 5.01%; N, 6.33%. Found values should be within ±0.4% of the calculated values. |
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile make it a compelling candidate for investigation in several areas of research and development.
Medicinal Chemistry and Drug Development
Biphenyl derivatives are a well-established class of "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity.[1] The addition of the acetyl and nitrile functional groups further enhances the potential for targeted drug design.
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Enzyme Inhibition: The acetyl group can act as a key binding element in the active sites of various enzymes. For instance, biphenyl-based structures have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis and a target for anti-obesity and anti-diabetic drugs.[4] The specific substitution pattern of 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile could be explored for its potential to inhibit ACC or other enzymes.
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Receptor Modulation: The biphenyl scaffold can serve as a core for developing receptor antagonists or agonists. For example, biphenyl derivatives have been investigated as androgen receptor degraders for the treatment of prostate cancer.[5] The electronic properties of the nitrile group can influence the binding affinity and selectivity for specific receptors.
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Antiviral and Anticancer Activity: The pyridine-biphenyl system, a related structural motif, has shown promising anticancer and antiviral activities.[6] The nitrile group is also found in a number of approved drugs and is known to contribute to their therapeutic efficacy.[2] The combination of the biphenyl core and the nitrile group in 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile warrants investigation into its potential as an anticancer or antiviral agent.
Materials Science
The rigid and conjugated structure of biphenyls makes them suitable for applications in organic electronics and materials science. The polar acetyl and nitrile groups can influence the packing of the molecules in the solid state, which can in turn affect their electronic properties. This makes 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile a potential candidate for the development of new organic semiconductors, liquid crystals, or other functional materials.
Conclusion and Future Directions
3'-Acetyl[1,1'-biphenyl]-3-carbonitrile is a synthetically accessible molecule with a rich potential for applications in both medicinal chemistry and materials science. The robust Suzuki-Miyaura cross-coupling provides a reliable method for its synthesis, and its structure can be unequivocally confirmed through standard analytical techniques.
Future research should focus on the biological evaluation of this compound, including screening for its activity against a range of therapeutic targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing its potency and selectivity. Furthermore, the investigation of its solid-state properties could unveil novel applications in the field of materials science. This in-depth technical guide serves as a foundational resource for researchers embarking on the exploration of this promising biphenyl derivative.
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